molecular formula C4H8 B1203170 Cyclobutane CAS No. 287-23-0

Cyclobutane

Cat. No. B1203170
CAS RN: 287-23-0
M. Wt: 56.11 g/mol
InChI Key: PMPVIKIVABFJJI-UHFFFAOYSA-N
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Description

Cyclobutane is a cycloalkane.
Gas that condenses to a liquid at 55°F. Insoluble in water. Soluble in alcohol, acetone and ether. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket.

Scientific Research Applications

Bioactive Cyclobutane-Containing Alkaloids

Cyclobutane-containing alkaloids, found in both terrestrial and marine species, exhibit a range of biological activities such as antimicrobial, antibacterial, anticancer, and more. These compounds are interesting in the context of drug discovery, highlighting the potential of cyclobutane alkaloids in medicinal chemistry and pharmaceuticals (Dembitsky, 2007), (Sergeiko et al., 2008).

Cyclobutanes in Drug Candidates

Cyclobutanes are increasingly utilized in medicinal chemistry due to their unique structure, which contributes to favorable drug properties. They have been employed for enhancing metabolic stability, directing pharmacophore groups, and filling hydrophobic pockets in drug candidates (Van der Kolk et al., 2022).

Energy Storage and Propellants

Cyclobutane hydrocarbons demonstrate interesting properties such as energy storage capability and are used in applications like insecticides, highly effective propellants, and energy accumulators (Finkel’shtein et al., 2003).

Natural Occurrence and Biosynthesis

Cyclobutane-containing (CBC) alkaloids, obtained from fungi, fungal endophytes, and plants, display significant biological activities including antitumor, antibacterial, and immunosuppressive properties. Their structures, activities, and fermentation by fungi are of great interest in various scientific fields (Dembitsky, 2014).

Asymmetric Coupling in Chemistry

Cyclobutanes are synthesized from ethylene and enynes using cobalt catalysts. This method is significant for transforming simple precursors into structurally complex cyclobutanes, relevant in natural products and pharmaceuticals (Pagar & RajanBabu, 2018).

Quantum Chemistry Insights

Theoretical work employing quantum chemical calculations has provided insights into the biosynthetic production of cyclobutanes, especially in terpene natural products. This reveals specific insights and general principles of cyclobutane formation (Hong & Tantillo, 2014).

Photocycloaddition Applications

Cyclobutanes derived from dimerization of cinnamic acids are core scaffolds in molecules with biological activities. Flow photochemistry and bis(thiourea) catalysts have been utilized for consistent formation of cyclobutane diastereomers (Telmesani et al., 2015).

properties

CAS RN

287-23-0

Product Name

Cyclobutane

Molecular Formula

C4H8

Molecular Weight

56.11 g/mol

IUPAC Name

cyclobutane

InChI

InChI=1S/C4H8/c1-2-4-3-1/h1-4H2

InChI Key

PMPVIKIVABFJJI-UHFFFAOYSA-N

SMILES

C1CCC1

Canonical SMILES

C1CCC1

boiling_point

12.6 °C
13.08 °C @ 741 MM HG

Color/Form

Colorless gas

density

0.7038 AT 0 °C;  0.7125 @ 5 °C

flash_point

BELOW 50 °F Closed Cup

melting_point

-90.6 °C
-80 °C

Other CAS RN

287-23-0

physical_description

Gas that condenses to a liquid at 55°F. Insoluble in water. Soluble in alcohol, acetone and ether. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket.

Pictograms

Flammable; Compressed Gas

solubility

INSOL IN WATER;  FREELY SOL IN ALCOHOL, ACETONE
Sol in ethanol, ether, and acetone

vapor_density

1.93 (AIR= 1)

vapor_pressure

1.17e+03 mmHg
1.18X10+3 mm Hg @ 25 °C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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